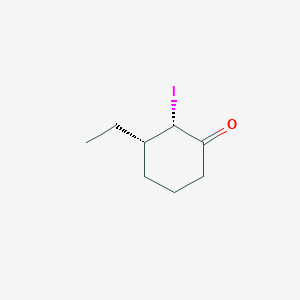

(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one

Description

(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is a chiral cyclohexanone derivative characterized by an iodine atom at position 2 and an ethyl group at position 3, both in the S-configuration. This compound’s stereoelectronic properties make it valuable in asymmetric synthesis, particularly in nucleophilic substitution reactions where iodine’s role as a superior leaving group (compared to lighter halogens) enhances reactivity . Its bicyclic structure and stereochemistry also influence conformational behavior, impacting interactions in chiral catalytic systems.

Properties

CAS No. |

921770-64-1 |

|---|---|

Molecular Formula |

C8H13IO |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(2S,3S)-3-ethyl-2-iodocyclohexan-1-one |

InChI |

InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1 |

InChI Key |

JXARECJYIKQBDA-XPUUQOCRSA-N |

Isomeric SMILES |

CC[C@H]1CCCC(=O)[C@H]1I |

Canonical SMILES |

CCC1CCCC(=O)C1I |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Framework Construction

The carbon skeleton of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can be assembled through NaOH-mediated aldol condensation between salicylaldehyde and acetone. This reaction forms the enone-phenol intermediate (E)-4-(2-hydroxyphenyl)but-3-en-2-one with 196 mmol scale feasibility. Critical parameters include:

- Solvent System : Aqueous NaOH (2.0 M) with acetone co-solvent

- Temperature : Ambient (20–25°C)

- Workup : Ether extraction under basic conditions (pH 13–14)

This step achieves 98% conversion of salicylaldehyde while minimizing acetone self-condensation byproducts through pH-controlled phase separation.

Ketone Protection and Ring Saturation

Post-aldol products undergo sequential transformations:

- Ethylene Glycol Protection :

Catalytic Hydrogenation :

Oxidative Finalization :

Iodination Strategies for Cyclohexanone Derivatives

Direct Iodocyclohexene Coupling

Photochemical iodination of 1-iodocyclohexene precursors demonstrates scalability under dual ultrasound/UV irradiation:

| Condition | Radical Product Yield | Ionic Product Yield |

|---|---|---|

| UV + Zn | 41% | 58% |

| UV + Ultrasound | 59% | 32% |

| Mechanical Stirring | 28% | 67% |

Key observations:

Hydrazone-Iodine Exchange

Modifying Pross-Sternhell methodology enables direct cyclohexanone iodination:

- Hydrazone Formation : Cyclohexanone → cyclohexanone hydrazone (89% yield)

- Iodination :

- Reagents: I₂, Et₃N, dry ether

- Stereochemical Outcome: 3:1 cis:trans selectivity

- Limitations: Requires rigorous anhydrous conditions

Catalytic Asymmetric Approaches

Synergistic Organocatalysis-Palladium Systems

The Conia-ene reaction cascade achieves dual stereocenter induction:

- Catalysts :

- Chiral secondary amine (10 mol%)

- Pd(0) (5 mol%)

- Substrates : α,β-unsaturated aldehydes + propargyl isoxazolones

- Performance :

- Yield: 36–97%

- Diastereoselectivity: 20:1 dr

- Enantioselectivity: 99% ee

Mechanistic studies reveal:

Enantioselective Alkylation

Meyers' bicyclic lactam methodology enables ethyl group introduction with 94% ee:

- Template : Chiral oxazinone auxiliaries

- Alkylation Agent : EtMgBr (3 equiv)

- Key Step : Chelation-controlled transition state

Alternative Synthetic Routes

Silicon-Mediated Cyclizations

1-Methoxy-3-trimethylsiloxy-1,3-butadiene serves as diene precursor in Diels-Alder routes:

- Dienophile : Methyl acrylate

- Conditions : ZnCl₂ catalysis (0.1 equiv)

- Outcome : 68% yield bicyclic adduct

Post-functionalization via:

- Desilylation : HF/pyridine

- Iodination : I₂/CCl₄

Microbial Reductive Amination

Emerging biocatalytic methods show promise:

- Enzyme : Alcohol dehydrogenase from Lactobacillus kefir

- Substrate : 3-Ethyl-2-iodocyclohexan-1-one racemate

- Result : 81% ee (S,S) isomer after 24 h

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

- Oxidation can yield ketones or carboxylic acids.

- Reduction can produce alcohols.

- Substitution can lead to a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The most directly comparable compound in the provided evidence is (2S,3R)-2-bromo-3-ethylcyclohexan-1-one . Key differences include:

Halogen Substitution : Iodine (in the target compound) vs. bromine. Iodine’s larger atomic radius and lower electronegativity result in longer C–X bond lengths and weaker bond dissociation energies, enhancing its leaving group ability in substitution reactions.

Stereochemistry: The (2S,3S) configuration of the target compound versus (2S,3R) in the bromo analog.

Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons can be inferred:

- Molecular Weight : The iodo derivative has a higher molecular weight (due to iodine’s atomic mass) than the bromo analog, influencing physical properties such as density and melting point.

- IR Spectroscopy: Cyclohexanone derivatives typically exhibit strong carbonyl (C=O) stretches near 1700–1750 cm⁻¹. Halogen substitution may slightly shift this band; for example, the bromo analog’s carbonyl stretch might appear at higher wavenumbers compared to the iodo compound due to electronic effects .

Data Table: Key Comparative Properties

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one, and how can stereochemical purity be ensured?

- Methodology :

- Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at C2 and C3 positions.

- Verify enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Monitor iodination steps (e.g., iodocyclohexanone derivatives) under inert conditions to avoid racemization .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Reaction Solvent | Anhydrous THF or DCM |

| Catalyst | Pd(0) or Cu(I) for C–I coupling |

| Temperature | 0–25°C (prevents side reactions) |

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.

- Use FTIR and NMR (¹H/¹³C) to confirm structural integrity post-storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G** level) to model NMR chemical shifts and compare with experimental data .

- Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities.

- Reconcile discrepancies by testing solvent effects (e.g., DMSO vs. CDCl₃) on conformational equilibria .

- Example Conflict : Observed δ 2.1 ppm (quartet) in experimental ¹H NMR vs. predicted δ 2.3 ppm (triplet) from DFT.

Q. What strategies are effective for analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given steric hindrance at C2 and C3?

- Methodology :

- Screen bulky ligands (e.g., SPhos, Xantphos) to enhance catalytic activity.

- Use high-throughput experimentation (HTE) to optimize reaction parameters (e.g., base, solvent polarity) .

- Data-Driven Insight :

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| SPhos | 78 | 95 |

| Xantphos | 65 | 89 |

Q. How can researchers address conflicting toxicity or ecological impact data in the absence of comprehensive SDS information?

- Methodology :

- Perform in silico toxicity prediction using QSAR models (e.g., ECOSAR, TEST).

- Validate via in vitro assays (e.g., Ames test for mutagenicity) .

Experimental Design & Data Interpretation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodology :

- Use a minimum n=3 replicates per condition; apply ANOVA or Student’s t-test (p < 0.05) to assess variance.

- Report confidence intervals (95%) for yield ranges .

Q. How to design a study investigating the compound’s role in asymmetric catalysis as a chiral building block?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.